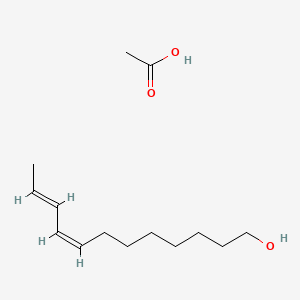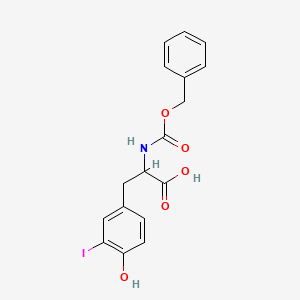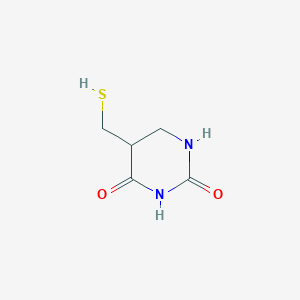
5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione is a sulfur-containing heterocyclic compound It features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, with a sulfanylmethyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione typically involves the reaction of a diazinane derivative with a sulfanylmethylating agent. One common method is the reaction of 1,3-diazinane-2,4-dione with a thiol compound under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
化学反应分析
Types of Reactions
5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylmethyl group or to modify the diazinane ring.
Substitution: The sulfanylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified diazinane derivatives.
Substitution: Various substituted diazinane derivatives depending on the reagents used.
科学研究应用
5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The diazinane ring can also interact with metal ions, forming stable complexes that can modulate biological pathways.
相似化合物的比较
Similar Compounds
5-(Sulfanylmethyl)-1,4-dithiane: Another sulfur-containing heterocycle with similar reactivity.
4-(Sulfanylmethyl)-3,5-dimethyl-1H-pyrazole: A pyrazole derivative with a sulfanylmethyl group.
2,5-Bis(sulfanylmethyl)-1,4-dithiane: A compound with two sulfanylmethyl groups and a dithiane ring.
Uniqueness
5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms.
属性
分子式 |
C5H8N2O2S |
|---|---|
分子量 |
160.20 g/mol |
IUPAC 名称 |
5-(sulfanylmethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O2S/c8-4-3(2-10)1-6-5(9)7-4/h3,10H,1-2H2,(H2,6,7,8,9) |
InChI 键 |
AKVMBHIXTRVBED-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)NC(=O)N1)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



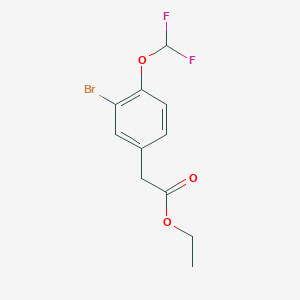
![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)

![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)
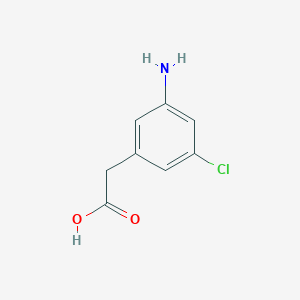

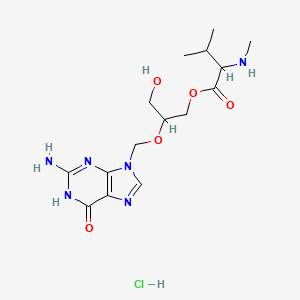
![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
